Quabodepistat: A Technical Guide to its Core Mechanism of Action
Quabodepistat: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quabodepistat (formerly OPC-167832) is a novel, potent, orally bioavailable antitubercular agent with a distinct mechanism of action, offering a promising new therapeutic option in the fight against drug-susceptible and drug-resistant Mycobacterium tuberculosis. This technical guide provides an in-depth overview of the core mechanism of action of quabodepistat, detailing its molecular target, the specific biochemical pathway it inhibits, and the resulting effects on the mycobacterial cell. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and presents quantitative data and signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction
Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has critically undermined current treatment regimens, necessitating the development of new drugs with novel mechanisms of action.[2] Quabodepistat, a 3,4-dihydrocarbostyril derivative, is a new investigational compound that has demonstrated potent bactericidal activity against both replicating and non-replicating bacilli.[2][3] It is being developed for use in combination regimens to shorten and improve the efficacy of TB treatment.[4][5]
Core Mechanism of Action: Inhibition of DprE1
The primary molecular target of quabodepistat is decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme for the biosynthesis of the mycobacterial cell wall.[2][6]
The DprE1/DprE2 Pathway in Arabinan Synthesis
The mycobacterial cell wall is a complex structure crucial for the bacterium's survival and pathogenesis. A key component of this wall is arabinogalactan, which is linked to peptidoglycan and esterified with mycolic acids. Arabinogalactan is composed of arabinan and galactan domains. The arabinan domains are polymers of D-arabinofuranose (D-Araf). The sole donor for these arabinosyl residues is the decaprenyl-phosphate-arabinose (DPA).[7]
The synthesis of DPA from decaprenyl-phosphate-D-ribose (DPR) is a critical two-step epimerization process catalyzed by two enzymes, DprE1 (Rv3790) and DprE2 (Rv3791).[7]
-
Oxidation Step (DprE1): DprE1, a flavin adenine dinucleotide (FAD)-dependent enzyme, oxidizes the C2' hydroxyl group of DPR to form the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[2]
-
Reduction Step (DprE2): DprE2 subsequently reduces the C2' keto group of DPX to a hydroxyl group, resulting in the formation of DPA, with the arabinose now in the correct stereochemical configuration for incorporation into the cell wall.[7]
Inhibition of this pathway is lethal to the bacterium as it halts the production of a critical cell wall precursor, leading to cell lysis.[2]
Quabodepistat as a Non-Covalent Inhibitor of DprE1
Quabodepistat functions as a highly potent, non-covalent inhibitor of DprE1.[8] Unlike some other DprE1 inhibitors (e.g., benzothiazinones) that form a covalent bond with a cysteine residue in the active site, quabodepistat binds reversibly to the enzyme.[8] This binding action blocks the catalytic activity of DprE1, preventing the conversion of DPR to DPX and thereby halting the synthesis of DPA and, consequently, the arabinan component of the cell wall.[6][9]
The inhibition of DprE1 by quabodepistat is highly specific and potent, with an in vitro IC50 value of 0.258 µM against the recombinant enzyme.[1][10]
In Vitro and In Vivo Efficacy
In Vitro Activity
Quabodepistat demonstrates potent bactericidal activity against a wide range of M. tuberculosis strains, including clinical isolates and strains resistant to current first- and second-line drugs.[9] Its minimum inhibitory concentrations (MICs) are in the low nanomolar range.
In Vivo Activity
In preclinical mouse models of chronic TB, orally administered quabodepistat has shown significant dose-dependent reductions in bacterial load (colony-forming units, CFU) in the lungs.[10] It has also demonstrated synergistic or additive effects when used in combination with other anti-TB drugs such as delamanid and bedaquiline.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Quabodepistat
| Parameter | Value | Reference |
| DprE1 IC50 | 0.258 µM (258 nM) | [1][10] |
| MIC against M. tuberculosis H37Rv | 0.0005 µg/mL | [10] |
| MIC range against drug-resistant strains | 0.00024 - 0.002 µg/mL | [9] |
Table 2: Pharmacokinetic Parameters of Quabodepistat in Mice
| Parameter | Value | Condition | Reference |
| Tmax | 0.5 - 1.0 hours | Oral administration (0.625-10 mg/kg) | [10] |
| t1/2 | 1.3 - 2.1 hours | Oral administration (0.625-10 mg/kg) | [10] |
Table 3: Phase 2b/c Clinical Trial Regimens with Quabodepistat
| Arm | Regimen | Duration | Reference |
| DBQ10 | Delamanid (300mg QD) + Bedaquiline (400mg QD x 2 wks, then 200mg TIW) + Quabodepistat (10mg QD) | 17 weeks | [5] |
| DBQ30 | Delamanid (300mg QD) + Bedaquiline (400mg QD x 2 wks, then 200mg TIW) + Quabodepistat (30mg QD) | 17 weeks | [5] |
| DBQ90 | Delamanid (300mg QD) + Bedaquiline (400mg QD x 2 wks, then 200mg TIW) + Quabodepistat (90mg QD) | 17 weeks | [5] |
| Control | Standard of Care (Rifampicin, Isoniazid, Ethambutol, Pyrazinamide) | 26 weeks | [5] |
Experimental Protocols
DprE1 Inhibition Assay (Principle)
The enzymatic activity of DprE1 is typically measured by monitoring the conversion of a substrate, decaprenylphosphoryl-D-ribose (DPR), to its oxidized product, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).
-
Substrate: Radiolabeled ([14C]) DPR is used as the substrate.
-
Enzyme: Recombinant purified M. tuberculosis DprE1 is incubated with the radiolabeled DPR in a suitable buffer system.
-
Inhibitor: Various concentrations of quabodepistat are included in the reaction mixture to determine the dose-dependent inhibition.
-
Reaction Termination and Analysis: The reaction is stopped, and the lipid products are extracted. The substrate (DPR) and product (DPX) are separated using thin-layer chromatography (TLC).[11]
-
Quantification: The amount of product formed is quantified by autoradiography or phosphorimaging of the TLC plate. The IC50 value is calculated as the concentration of quabodepistat that reduces the enzymatic activity by 50%.[11]
Minimum Inhibitory Concentration (MIC) Assay (Agar Dilution Method)
The MIC of quabodepistat against M. tuberculosis is determined using the agar dilution method on Middlebrook 7H10 or 7H11 agar.[10]
-
Drug Preparation: Two-fold serial dilutions of quabodepistat are incorporated into the molten agar before pouring the plates.
-
Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared.
-
Inoculation: The surfaces of the drug-containing and drug-free control plates are inoculated with the bacterial suspension.
-
Incubation: Plates are incubated at 37°C for 3-4 weeks.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits ≥99% of the growth of the bacterial population compared to the drug-free control.[10]
In Vivo Mouse Model of Chronic Tuberculosis
The efficacy of quabodepistat is evaluated in a mouse model of chronic TB infection.
-
Infection: Mice (e.g., BALB/c strain) are infected with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection.[4]
-
Treatment: After a chronic infection is established (typically 4-6 weeks post-infection), mice are treated with quabodepistat (administered orally), a vehicle control, or combination therapies for a defined period (e.g., 4-8 weeks).[10]
-
Efficacy Endpoint: The primary efficacy endpoint is the bacterial load in the lungs and sometimes the spleen. At the end of the treatment period, animals are euthanized, and the organs are homogenized.[12]
-
CFU Enumeration: Serial dilutions of the tissue homogenates are plated on Middlebrook 7H11 agar. The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the bacterial load.[12]
Checkerboard Synergy Assay (Principle)
This assay is used to assess the in vitro interaction between quabodepistat and other anti-TB drugs.
-
Plate Setup: A two-dimensional array of drug concentrations is created in a 96-well microtiter plate. Serial dilutions of quabodepistat are made along the y-axis, and serial dilutions of a second drug (e.g., bedaquiline) are made along the x-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plate is incubated until growth is visible in the drug-free control well.
-
Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). An FICI of ≤ 0.5 is typically defined as synergy.
Visualizations
Caption: Quabodepistat inhibits DprE1, blocking DPA synthesis.
Caption: Workflow for in vivo efficacy testing of quabodepistat.
Conclusion
Quabodepistat's mechanism of action, the specific and potent inhibition of the essential enzyme DprE1, represents a significant advancement in the development of new anti-tuberculosis therapies. By disrupting the mycobacterial cell wall synthesis at a novel point in the DPA pathway, quabodepistat demonstrates strong bactericidal activity against both drug-sensitive and drug-resistant strains. The data summarized in this guide underscore its potential as a core component of future combination regimens aimed at shortening treatment duration and improving outcomes for patients with tuberculosis. Further research and clinical development are crucial to fully realize the therapeutic potential of this promising new agent.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Quabodepistat in combination with delamanid and bedaquiline in participants with drug-susceptible pulmonary tuberculosis: protocol for a multicenter, phase 2b/c, open-label, randomized, dose-finding trial to evaluate safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quabodepistat in combination with delamanid and bedaquiline in participants with drug-susceptible pulmonary tuberculosis: protocol for a multicenter, phase 2b/c, open-label, randomized, dose-finding trial to evaluate safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium | Springer Nature Experiments [experiments.springernature.com]
- 7. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Targeting decaprenylphosphoryl-β-D-ribose 2′-epimerase for Innovative Drug Development Against Mycobacterium Tuberculosis Drug-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
